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For Researchers, Scientists, and Drug Development Professionals

Introduction
L-870810 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1)

integrase, a critical enzyme for viral replication.[1] As an 8-hydroxy-(1,6)-naphthyridine-7-

carboxamide, L-870810 specifically targets the strand transfer step of the integration process,

effectively preventing the insertion of the viral DNA into the host cell's genome.[1] This

mechanism of action makes it a member of the integrase strand transfer inhibitor (INSTI) class

of antiretroviral drugs. Although its clinical development was halted due to toxicity concerns, L-
870810 remains a valuable research tool for studying HIV-1 integrase and for the development

of new antiretroviral agents.[2][3]

These application notes provide detailed protocols for quantifying the in vitro biochemical

activity of L-870810 against HIV-1 integrase. The included methodologies are essential for

researchers screening for novel integrase inhibitors, characterizing their mechanism of action,

and determining their potency.

Data Presentation
The inhibitory activity of L-870810 is typically quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of the compound required to inhibit

50% of the integrase activity in a given assay. The IC50 value is a critical parameter for

comparing the potency of different inhibitors.
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Compound Assay Type Target IC50 (nM) Reference

L-870810

Strand Transfer

(oligonucleotide

substrate)

HIV-1 Integrase 8 [4]

L-870810

Concerted

Integration

(blunt-ended

DNA)

HIV-1 Integrase 55 [5]

L-870810
Antiviral Activity

(in vivo)
HIV-1 Replication 15 (IC95) [5]

L-870,812

Strand Transfer

(oligonucleotide

substrate)

HIV-1 Integrase 40 [5]

L-870,812

Concerted

Integration

(blunt-ended

DNA)

HIV-1 Integrase 102 [5]

Signaling Pathway and Mechanism of Action
L-870810 inhibits the HIV-1 replication cycle at the integration stage. After the virus enters a

host cell, its RNA is reverse transcribed into double-stranded DNA. This viral DNA, along with

the integrase enzyme and other proteins, forms a pre-integration complex (PIC) that

translocates to the nucleus. The integrase enzyme then catalyzes two key reactions: 3'-

processing, where two nucleotides are removed from each 3' end of the viral DNA, and strand

transfer, where the processed viral DNA is covalently inserted into the host chromosome. L-
870810 specifically blocks the strand transfer step.
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Experimental Protocols
The following are detailed protocols for biochemical assays to quantify the inhibitory activity of

L-870810 on HIV-1 integrase.

Protocol 1: HIV-1 Integrase Strand Transfer Assay
(Fluorescence-Based)
This assay measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase

using a fluorescence-based readout.

Materials:

Recombinant HIV-1 Integrase
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Donor DNA substrate: Oligonucleotide mimicking the viral DNA end, labeled with a

fluorophore (e.g., FAM) at the 5' end and a biotin at the 3' end.

Target DNA substrate: Oligonucleotide mimicking the host DNA.

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 0.1 mg/mL BSA.

L-870810 (or other test compounds) dissolved in DMSO.

Positive Control Inhibitor (e.g., Raltegravir).

Streptavidin-coated 96-well plates (black).

Wash Buffer: PBS with 0.05% Tween-20.

Detection Reagent: Europium-labeled anti-FAM antibody.

Fluorescence plate reader.

Workflow Diagram:
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Workflow for the Strand Transfer Assay. (Max Width: 760px)
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Procedure:

Immobilize Donor DNA:

Dilute the biotinylated donor DNA substrate to 20 nM in assay buffer.

Add 100 µL of the diluted donor DNA to each well of a streptavidin-coated 96-well plate.

Incubate for 1 hour at 37°C.

Wash the plate three times with 200 µL of wash buffer per well to remove unbound DNA.

Inhibitor and Enzyme Addition:

Prepare serial dilutions of L-870810 and the positive control in DMSO, then dilute further

in assay buffer to the desired final concentrations (ensure the final DMSO concentration is

below 1%).

Add 50 µL of the diluted inhibitor or control to the appropriate wells.

Dilute the recombinant HIV-1 integrase to 200 nM in assay buffer.

Add 50 µL of the diluted integrase to each well (except for the no-enzyme control wells).

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

Initiate Strand Transfer:

Dilute the target DNA substrate to 50 nM in assay buffer.

Add 50 µL of the diluted target DNA to each well to start the reaction.

The final reaction volume is 150 µL.

Incubate the plate at 37°C for 90 minutes.

Detection:

Wash the plate five times with 200 µL of wash buffer per well.
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Dilute the Europium-labeled anti-FAM antibody in an appropriate assay buffer.

Add 100 µL of the diluted antibody to each well.

Incubate for 1 hour at room temperature, protected from light.

Wash the plate five times with 200 µL of wash buffer per well.

Add 100 µL of an enhancement solution (if required by the detection system).

Measure the time-resolved fluorescence using a plate reader with appropriate excitation

and emission wavelengths.

Data Analysis:

Subtract the background fluorescence (no-enzyme control) from all other readings.

Calculate the percent inhibition for each concentration of L-870810 using the following

formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) /

(Signal_no_inhibitor - Signal_background))

Plot the percent inhibition against the logarithm of the L-870810 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HIV-1 Integrase 3'-Processing Assay (ELISA-
Based)
This assay measures the inhibition of the 3'-processing activity of HIV-1 integrase using an

ELISA-based format.

Materials:

Recombinant HIV-1 Integrase

3'-Processing DNA substrate: Oligonucleotide with a 3' biotin label and a 5' digoxigenin (DIG)

label.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1674197?utm_src=pdf-body
https://www.benchchem.com/product/b1674197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂, 0.1 mg/mL BSA.

L-870810 (or other test compounds) dissolved in DMSO.

Positive Control Inhibitor (e.g., a known 3'-processing inhibitor).

Streptavidin-coated 96-well plates.

Wash Buffer: PBS with 0.05% Tween-20.

Detection Reagent: Anti-DIG antibody conjugated to horseradish peroxidase (HRP).

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

Stop Solution (e.g., 1 M H₂SO₄).

Microplate reader capable of measuring absorbance at 450 nm.

Workflow Diagram:
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Workflow for the 3'-Processing Assay. (Max Width: 760px)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1674197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup (in separate tubes or a non-coated plate):

Prepare serial dilutions of L-870810 and the positive control in assay buffer.

In each reaction tube, combine:

10 µL of diluted inhibitor or control.

20 µL of diluted HIV-1 integrase (200 nM final concentration).

20 µL of the 3'-processing DNA substrate (50 nM final concentration).

The final reaction volume is 50 µL.

Incubation:

Incubate the reaction mixtures at 37°C for 60 minutes.

Capture and Detection:

Transfer 40 µL of each reaction mixture to the wells of a streptavidin-coated 96-well plate.

Incubate for 1 hour at 37°C to allow the biotinylated DNA (both processed and

unprocessed) to bind to the plate.

Wash the plate three times with 200 µL of wash buffer per well. This step removes the

cleaved dinucleotide-DIG fragment, while the larger unprocessed and processed DNA

fragments remain bound.

Dilute the anti-DIG-HRP conjugate in wash buffer.

Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room

temperature.

Wash the plate five times with 200 µL of wash buffer per well.
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Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or

until sufficient color development.

Add 100 µL of stop solution to each well.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (no-enzyme control) from all other readings.

Calculate the percent inhibition for each concentration of L-870810. In this assay, a higher

signal indicates less processing (more intact DIG-labeled substrate). % Inhibition = 100 *

((Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

Plot the percent inhibition against the logarithm of the L-870810 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion
The biochemical assays described provide robust and quantitative methods for evaluating the

activity of L-870810 and other potential HIV-1 integrase inhibitors. The strand transfer assay is

particularly relevant for characterizing INSTIs like L-870810. Careful execution of these

protocols and accurate data analysis are crucial for obtaining reliable and reproducible results

in the pursuit of novel antiretroviral therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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